![molecular formula C15H13B B3273246 (E)-4-Bromo-4'-methylstilbene CAS No. 58358-52-4](/img/structure/B3273246.png)
(E)-4-Bromo-4'-methylstilbene
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
1. Bromination Mechanism Studies
(E)-4-Bromo-4'-methylstilbene has been studied to understand the bromination mechanism in organic compounds. Kokil and Fry (1986) investigated the bromination of 4-nitro-4′-methylstilbene, revealing insights into the isotope effects and supporting an open carbocation intermediate mechanism (Kokil & Fry, 1986).
2. Synthesis of Liquid Crystals
Research by Chang et al. (2009) and Chang et al. (2008) highlights the synthesis of α-methylstilbene-based liquid crystals, which are derivatives of (E)-4-Bromo-4'-methylstilbene. These compounds exhibit enantiotropic nematic phases and high birefringence, useful for display technologies and laser beam steering (Chang et al., 2009); (Chang et al., 2008).
3. Crystal Structure Analysis
The crystal structures of various derivatives, including (E)-4'-methylstilbene-1-carboxylic acid, have been studied by Hamazaki et al. (1997). These investigations provide valuable insights into the structural properties and selectivities of these compounds (Hamazaki et al., 1997).
4. Photovoltaic Applications
Duprez et al. (2005) report the synthesis of conjugated polymers containing (E)-3-(4-bromo-2,5-dioctylphenyl)-2-(4-vinylphenyl)acrylonitrile, a compound closely related to (E)-4-Bromo-4'-methylstilbene. These polymers have applications in photovoltaics, showing potential for energy transfer in solar cell technologies (Duprez et al., 2005).
5. Non-Linear Optical Properties
Dinakaran and Kalainathan (2013) synthesized 4-Bromo 4-Nitrostilbene (BONS), a nonlinear optical material derived from (E)-4-Bromo-4'-methylstilbene. The study highlights its potential in nonlinear optical applications due to its significant second harmonic generation efficiency (Dinakaran & Kalainathan, 2013).
6. Synthesis of Thermosets
Cho et al. (2006) synthesized 4,4′-diglycidyloxy-α-methylstilbene (DOMS) and a liquid crystalline thermoset from it, demonstrating its potential in high-performance polymers with unique thermal properties (Cho et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMYIJULQXZVJH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Bromo-4-(4-methylstyryl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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